

Pamiparib clinical trial outcomes vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pamiparib

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Pamiparib Clinical Trial Outcomes Overview

Cancer Type / Condition	Trial Phase / Identifier	Intervention / Comparator	Key Efficacy Outcomes	Key Safety Outcomes
Gastric Cancer (Maintenance Therapy) Phase 2 (NCT03427814) [1] Pamiparib vs. Placebo (after response to 1st-line platinum chemo) [1] PFS : 3.7 mo (Pamiparib) vs. 2.1 mo (Placebo); HR=0.8, p=0.1428 (NS) OS : 10.2 mo (Pamiparib) vs. 12.0 mo (Placebo) [1] TEAEs leading to discontinuation: 11.3% (Pamiparib) vs. 3.1% (Placebo) [1] Glioblastoma (Newly Diagnosed, MGMT unmethylated) Phase 1b/2 (NCT03150862) [2] Pamiparib + RT Pamiparib + RT + TMZ [2] Disease Control Rate : 67.9% ORR : 11.3% Median OS : 12.8 months [2] Grade ≥3 TEAEs: 55.0% (Pamiparib +RT) & 44.4% (Pamiparib +RT+TMZ) [2] Advanced Solid Tumors (Previously Treated) Phase 1 (Dose-Expansion) [3] Pamiparib + Tislelizumab (anti-PD-1) [3] ORR : 20.0% (overall) ORR in TNBC : 47.4% Median DoR : 17.1 months [3] Grade ≥3 TEAEs: 61.7% Serious TEAEs: 50.0% [3] Advanced Ovarian Cancer (Newly Diagnosed, Neoadjuvant) Phase 2 (ChiCTR2200059119) [4] Pamiparib + Chemo + Bevacizumab [4] R0 Resection Rate : 100% (24/24 patients undergoing surgery) CRS 3 Rate : 34.8% [4] Common Grade 3/4 AEs: Neutropenia (72.4%), Leukopenia (58.6%), Anemia (27.6%), Thrombocytopenia (24.1%) [4]				

Abbreviations: chemo, chemotherapy; CRS, Chemotherapy Response Score; DoR, Duration of Response; HR, Hazard Ratio; NS, Not Statistically Significant; ORR, Objective Response Rate; OS, Overall Survival; PFS, Progression-Free Survival; RT, Radiotherapy; TEAE, Treatment-Emergent Adverse Event; TMZ, Temozolomide; TNBC, Triple-Negative Breast Cancer.

Detailed Experimental Protocols

To help you evaluate the quality of the data, here is a detailed look at the methodologies used in the key trials.

PARALLEL-303: Gastric Cancer Maintenance Therapy (Phase 2)

- **Objective:** To compare the efficacy and safety of **pamiparib** versus placebo as maintenance therapy in patients with inoperable locally advanced or metastatic gastric cancer that responded to first-line platinum-based chemotherapy [1].
- **Study Design:** Double-blind, randomized, placebo-controlled, global phase 2 study (NCT03427814) [1].
- **Patient Population:** 136 patients with HER2-negative gastric cancer who had a complete or partial response to first-line platinum chemotherapy. Patients were randomized 1:1 to **pamiparib** or placebo [1].
- **Intervention:** **Pamiparib** 60 mg orally twice daily or matching placebo. Treatment continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met [1].
- **Endpoints Assessment:**
 - **Primary:** Progression-Free Survival (PFS) assessed by investigators per RECIST v1.1 via tumor imaging every 8 weeks [1].
 - **Secondary:** Overall Survival (OS), safety (incidence and severity of adverse events graded per NCI-CTCAE v4.03) [1].

Study BGB-290-104: Glioblastoma Combination Therapy (Phase 1b/2)

- **Objective:** To investigate the tolerability, safety, and efficacy of **pamiparib** combined with radiotherapy (RT) and/or temozolomide (TMZ) in patients with newly diagnosed or recurrent glioblastoma (NCT03150862) [2].
- **Study Design:** Open-label, multicenter, multiple-dose, dose-escalation and expansion study [2].

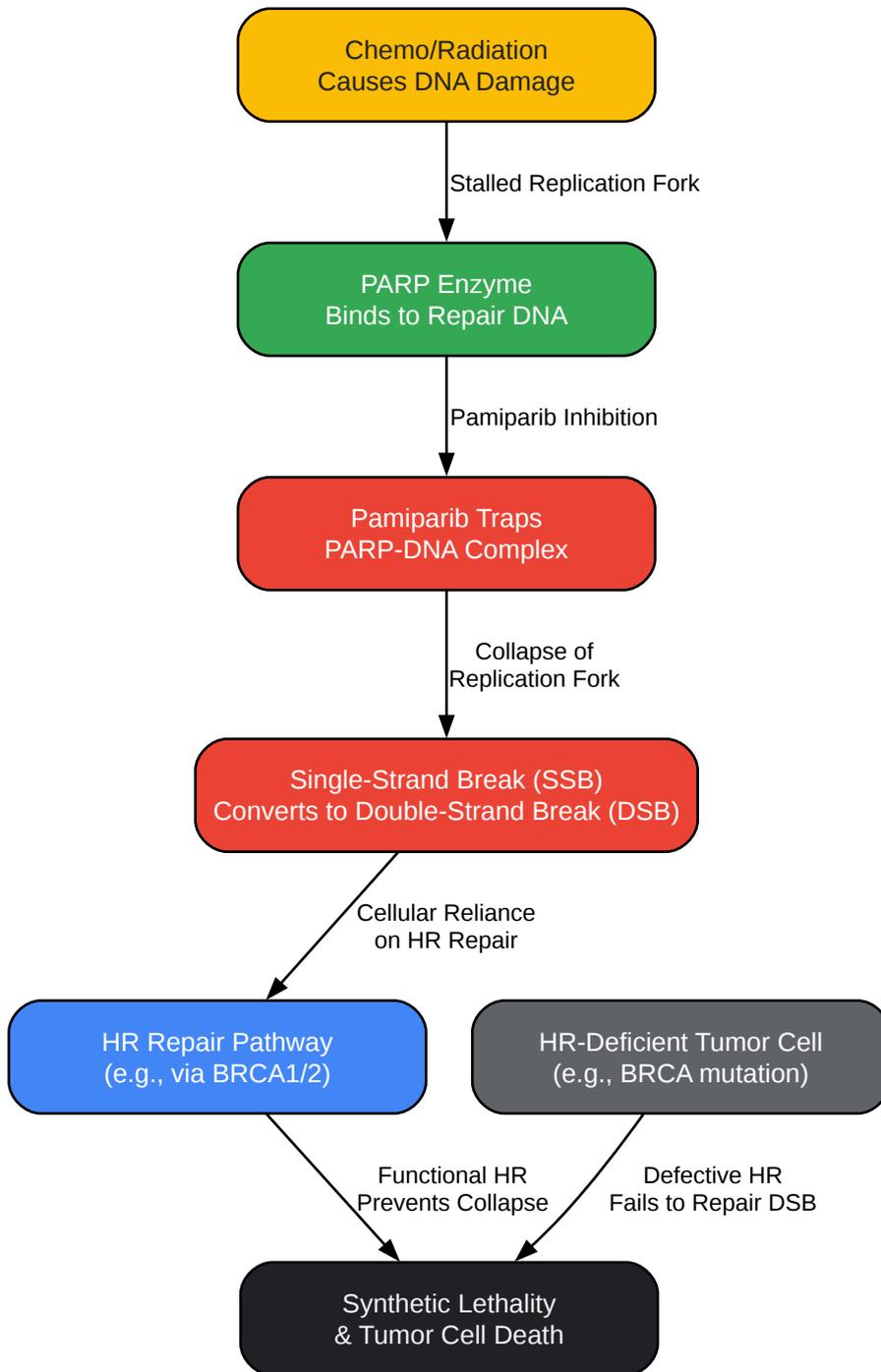
- **Patient Population:** Patients aged ≥ 18 with histologically confirmed glioblastoma (WHO Grade IV), ECOG PS 0-1. Separate arms for treatment-naïve (MGMT unmethylated) and recurrent disease [2].
- **Intervention:**
 - **Arm A: Pamiparib** (60 mg BID) concurrently with RT for 6-7 weeks.
 - **Arm B: Pamiparib** + RT + low-dose TMZ.
 - **Arm C (recurrent): Pamiparib** (60 mg BID) + low-dose TMZ in 28-day cycles [2].
- **Endpoints Assessment:**
 - **Primary:** Safety and tolerability, including dose-limiting toxicities (DLTs) in phase 1b and Recommended Phase 2 Dose (RP2D).
 - **Efficacy:** Tumor response assessed via MRI per RANO criteria, Overall Survival (OS) [2].

Pamiparib's Preclinical and Mechanistic Profile

Understanding **pamiparib**'s underlying properties helps contextualize its clinical application, especially in challenging environments like the brain.

- **Potency and Selectivity:** **Pamiparib** is a potent and selective small-molecule inhibitor of PARP1 and PARP2 enzymes. Preclinical data suggests it is 16-fold more potent than olaparib in a BRCA-mutated xenograft model [5].
- **Blood-Brain Barrier (BBB) Penetration:** A key differentiator for **pamiparib** is its improved penetration across the BBB compared to some other PARP inhibitors. It is not a substrate for P-glycoprotein (P-gp) efflux pumps, facilitating its delivery into the brain [5] [2]. This property provides a strong rationale for its investigation in glioblastoma [2].
- **Synergy with DNA-Damaging Agents:** **Pamiparib** demonstrates strong anti-tumor synergy with temozolomide (TMZ) in preclinical models, including TMZ-resistant intracranial xenografts [5]. It also enhances the effects of radiation therapy (RT) by increasing unrepaired DNA double-strand breaks in tumor cells [2].

The following diagram illustrates the core mechanism of action of PARP inhibitors like **pamiparib** and their synergy with other therapies.



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Critical Analysis for Researchers

- **Gastric Cancer Context:** The phase 2 results in gastric cancer highlight a critical challenge. While PFS numerically favored **pamiparib**, the lack of statistical significance and the OS data indicate that,

as a single-agent maintenance therapy, it did not demonstrate a clear superiority over placebo in an unselected population [1]. This contrasts with its approved use in China for ovarian cancer [4].

- **Combination Strategies Show Promise:** The most compelling data for **pamiparib** comes from combination approaches. The high rates of R0 resection in ovarian cancer when added to neoadjuvant chemo/bevacizumab [4], and the disease control in hard-to-treat glioblastoma when combined with RT/TMZ [2], point towards its potential role in sensitizing tumors to established DNA-damaging treatments.
- **Immuno-Oncology Potential:** The combination of **pamiparib** with the PD-1 inhibitor tislelizumab showed a variable but notable response rate (20% overall, 47.4% in a TNBC cohort) [3]. This supports the preclinical rationale that PARP inhibition can modulate the tumor microenvironment and synergize with immunotherapy, a key area of ongoing research.

In summary, the clinical profile of **pamiparib** is context-dependent. Its future development and potential to become a standard of care likely hinge on:

- **Identifying predictive biomarkers** (e.g., HRD, BRCA status) to select responsive patients.
- **Leveraging its unique BBB penetration** for primary or metastatic brain tumors.
- **Optimizing combination regimens** with chemotherapy, radiation, and immunotherapy.

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To cite this document: Smolecule. [Pamiparib clinical trial outcomes vs standard care]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002063#pamiparib-clinical-trial-outcomes-vs-standard-care>]

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